molecular formula C24H26FN5OS B2921220 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-12-2

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2921220
M. Wt: 451.56
InChI Key: KJANKEYLSNSTOK-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazoles . These compounds have been found to inhibit some metabolic enzymes and could potentially be used in the treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as nucleophilic aromatic substitution . For instance, the preformed anion of a compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various chemical moieties, including the thiazolo[3,2-b][1,2,4]triazol ring system. These compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating the potential utility of such structures in developing new therapeutic agents with varied biological activities (Başoğlu et al., 2013).

Antimicrobial Activity of 1,2,4-Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound , has shown significant antimicrobial activities. This research highlights the potential of such compounds in addressing resistant microbial strains, contributing to the development of new antibiotics (Bektaş et al., 2007).

Syntheses and 5-HT2 Antagonist Activity

Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share structural similarities with the target compound, has been conducted to explore their potential as 5-HT2 receptor antagonists. Such compounds could have implications for developing treatments for disorders related to the serotonergic system (Watanabe et al., 1992).

Anti-inflammatory and Analgesic Properties

The exploration of thiazolo[3,2-b]-1,2,4-triazol derivatives has extended into evaluating their anti-inflammatory and analgesic properties. This research underscores the compound's potential application in developing new pain management and anti-inflammatory therapies (Tozkoparan et al., 2004).

Antimicrobial Agents Development

The development of thiazolidinone derivatives linked to the thiazolo[3,2-b][1,2,4]triazol structure has shown promising antimicrobial activity against various bacterial and fungal strains. This suggests the compound's potential role in creating new antimicrobial agents to combat infectious diseases (Patel et al., 2012).

Antitumor Activity

A novel series of 1,2,4-triazole Schiff bases, including structural analogs of the target compound, have been synthesized and evaluated for their antitumor activity. Some compounds exhibited significant inhibitory activity against tumor cells, indicating the potential for cancer therapy applications (Ding et al., 2016).

Future Directions

The future research directions could involve further exploration of the therapeutic potential of this compound. For instance, it could be developed as a neuroprotective and anti-neuroinflammatory agent . Additionally, further studies could focus on improving the chemical stability of the compound .

properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-5-16(2)15-17)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h4-10,15,21,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJANKEYLSNSTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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